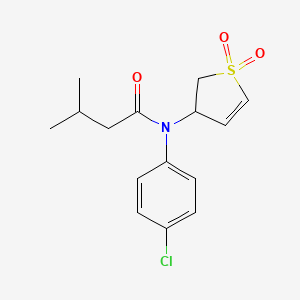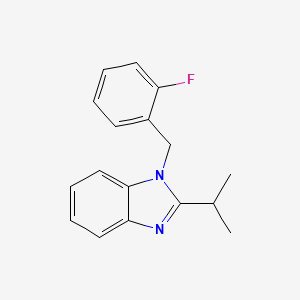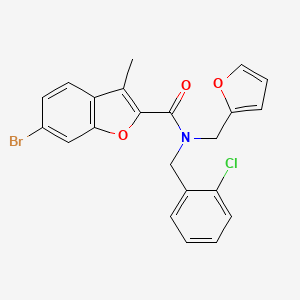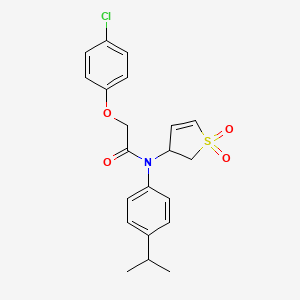
N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dioxido-dihydro-thiophenyl group, and a methylbutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” typically involves multi-step organic reactions. One possible route could be:
-
Formation of the Chlorophenyl Intermediate
- React 4-chloroaniline with an appropriate acylating agent to form N-(4-chlorophenyl)acetamide.
- Reaction conditions: Use of a solvent like dichloromethane, and a catalyst such as triethylamine.
-
Formation of the Dioxido-Dihydro-Thiophenyl Intermediate
- Oxidize thiophene to form thiophene-1,1-dioxide.
- Reaction conditions: Use of an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
-
Coupling of Intermediates
- Couple the chlorophenyl intermediate with the dioxido-dihydro-thiophenyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Use of a solvent like dimethylformamide (DMF) and a base like N,N-diisopropylethylamine (DIPEA).
-
Formation of the Final Compound
- React the coupled intermediate with 3-methylbutanoic acid to form the final compound.
- Reaction conditions: Use of a solvent like tetrahydrofuran (THF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like molybdenum complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other valuable chemicals or materials.
Wirkmechanismus
The mechanism of action of “N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-3-methylbutanamide: Lacks the dioxido group.
N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbutanamide: Has a different alkyl chain length.
Uniqueness
“N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” is unique due to the presence of both the chlorophenyl and dioxido-dihydro-thiophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C15H18ClNO3S |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C15H18ClNO3S/c1-11(2)9-15(18)17(13-5-3-12(16)4-6-13)14-7-8-21(19,20)10-14/h3-8,11,14H,9-10H2,1-2H3 |
InChI-Schlüssel |
JNAMBGITHCQZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-ethylphenyl)sulfonyl]-N-(furan-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417144.png)
![Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417145.png)

![4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11417153.png)
![N-(4-chlorophenyl)-3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11417162.png)
![N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11417170.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B11417178.png)
![8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417184.png)
![5-(3-fluorobenzyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B11417195.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-nitrobenzamide](/img/structure/B11417203.png)


![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B11417229.png)
